molecular formula C15H11ClN4O B12943739 N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide

Cat. No.: B12943739
M. Wt: 298.73 g/mol
InChI Key: PDXMIEQNTZJWLG-UHFFFAOYSA-N
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Description

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide ( 132380-89-3) is a high-purity chemical compound with a molecular formula of C15H11ClN4O and a molecular weight of 298.73 . This benzimidamide derivative features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The integration of the 1,3,4-oxadiazole moiety with a benzimidamide group produces a multifunctional pharmacophore of significant interest in antibacterial and anticancer discovery research. Compounds based on the 1,3,4-oxadiazole core, particularly those with halogen substitutions, have demonstrated potent effects against drug-resistant bacterial pathogens. Research indicates that such N-(1,3,4-oxadiazol-2-yl)benzamide analogs can function as multitargeting antibacterial agents, capable of depolarizing bacterial membranes and disrupting essential bacterial processes . Furthermore, structurally similar heterocyclic derivatives of benzamidine have shown significant inhibitory potential against oral pathogens like P. gingivalis and E. coli , which are associated with periodontal disease, while exhibiting minimal cytotoxicity . This suggests potential applications for this compound class in developing novel anti-infective therapies. Beyond antimicrobial applications, the 1,3,4-oxadiazole scaffold is a prominent structure in anticancer research. These compounds have shown promise by interacting with various biological targets critical to cancer cell proliferation, including thymidylate synthase, HDAC enzymes, and topoisomerase II . The specific structure of this compound provides a versatile backbone for further structural optimization in various drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure proper handling and adherence to all applicable safety regulations.

Properties

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73 g/mol

IUPAC Name

N'-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenecarboximidamide

InChI

InChI=1S/C15H11ClN4O/c16-12-8-6-11(7-9-12)14-19-20-15(21-14)18-13(17)10-4-2-1-3-5-10/h1-9H,(H2,17,18,20)

InChI Key

PDXMIEQNTZJWLG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/C2=NN=C(O2)C3=CC=C(C=C3)Cl)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole ring. Finally, the oxadiazole derivative is treated with benzimidamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

Key Structural Differences :

  • Oxadiazole Modification : The oxadiazole ring in this compound is partially reduced (4,5-dihydro) and substituted with a thioxo (S=O) group at position 5, replacing the aromatic oxadiazole in the target compound.
  • Side Chain : A branched 3-methylbutyl chain links the 4-chlorobenzamide group to the oxadiazole, contrasting with the direct benzimidamide substitution in the target compound.

Inferred Properties :

  • The branched alkyl chain may enhance solubility but reduce rigidity compared to the planar benzimidamide group in the target compound.

Synthesis : Synthesized via literature methods involving cyclization of thiosemicarbazides or hydrazine derivatives .

4-Chloro-N-[4-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide

Key Structural Differences :

  • Oxadiazole Substituent : The oxadiazole ring is substituted with a furan-2-yl group instead of 4-chlorophenyl.
  • Linker : A four-carbon chain with an amide group connects the benzamide moiety to the oxadiazole, introducing conformational flexibility.

Inferred Properties :

  • The furan ring’s electron-rich nature may facilitate π-π stacking interactions distinct from the halogen-mediated hydrophobic effects of 4-chlorophenyl.
  • The extended linker could influence binding kinetics by allowing deeper penetration into enzyme active sites .

Chemical Data :

  • Formula : C₁₇H₁₅ClN₄O₄
  • CAS No.: 851723-24-5 .

Tabulated Comparison of Structural and Functional Features

Property Target Compound 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-oxadiazol-2-yl)butyl]-benzamide 4-Chloro-N-[4-[[5-(Furan-2-yl)-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide
Oxadiazole Ring Aromatic 1,3,4-oxadiazole Partially reduced (4,5-dihydro) with thioxo substitution Aromatic with furan-2-yl substitution
Substituent at Position 5 4-Chlorophenyl Thioxo (S=O) group Furan-2-yl
Functional Group Benzimidamide Branched alkyl-linked benzamide Flexible amide-linked benzamide
Molecular Formula C₁₅H₁₁ClN₄O C₁₅H₁₈ClN₃O₂S C₁₇H₁₅ClN₄O₄
Potential Bioactivity Antimicrobial (inferred from scaffold) Anticancer (reduced oxadiazole analogs reported in prior studies) Not specified; furan derivatives often exhibit anti-inflammatory activity

Research Implications and Limitations

  • Electronic Effects : The 4-chlorophenyl group in the target compound may confer stronger hydrophobic interactions compared to the furan or thioxo analogs, which prioritize polar or π-π interactions.
  • Synthetic Accessibility : The target compound’s direct benzimidamide substitution avoids the multi-step synthesis required for branched or flexible linkers in analogs .

Biological Activity

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a 1,3,4-oxadiazole ring and a benzimidamide moiety. The oxadiazole ring is known for conferring various pharmacological properties to compounds.

Biological Activities

  • Antimicrobial Activity
    • The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
  • Anticancer Properties
    • Research indicates that this compound has cytotoxic effects on several cancer cell lines. For instance, it has shown promising activity against human breast adenocarcinoma (MCF-7) and other leukemia cell lines with IC50 values in the micromolar range . The mechanism appears to involve the induction of apoptosis through pathways such as p53 activation and caspase-3 cleavage .
  • Antiviral Activity
    • Preliminary studies suggest potential antiviral effects against certain viruses. The oxadiazole derivatives have been reported to inhibit viral replication in vitro, although specific data on this compound's efficacy against particular viral targets is still needed .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells by modulating key proteins involved in cell cycle regulation and survival .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 ValuesMechanism of Action
AntimicrobialVarious bacterial strainsVaries by strainEnzyme inhibition
AnticancerMCF-7, U-937 (leukemia)0.65 - 2.41 µMApoptosis induction via p53 activation
AntiviralSpecific viral strains (preliminary)Not yet determinedInhibition of viral replication

Case Study: Anticancer Efficacy

A study evaluating the anticancer properties of the compound demonstrated that it significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 0.65 µM. Flow cytometry assays revealed that treatment led to cell cycle arrest at the G0-G1 phase and increased apoptosis markers such as cleaved caspase-3 .

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